molecular formula C23H23N3O2 B14989672 2-[(E)-2-(1,2-dimethyl-1H-indol-3-yl)ethenyl]-3-(3-hydroxypropyl)quinazolin-4(3H)-one

2-[(E)-2-(1,2-dimethyl-1H-indol-3-yl)ethenyl]-3-(3-hydroxypropyl)quinazolin-4(3H)-one

Cat. No.: B14989672
M. Wt: 373.4 g/mol
InChI Key: ZSNNQZORVQXSBB-OUKQBFOZSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1E)-2-(1,2-DIMETHYL-1H-INDOL-3-YL)ETHENYL]-3-(3-HYDROXYPROPYL)-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multi-step organic reactions. One common approach is to start with the synthesis of the indole derivative, followed by the formation of the quinazolinone ring. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to maximize efficiency, reduce costs, and ensure consistent quality. The use of green chemistry principles, such as minimizing waste and using environmentally friendly solvents, is also becoming increasingly important in industrial production .

Chemical Reactions Analysis

Types of Reactions

2-[(1E)-2-(1,2-DIMETHYL-1H-INDOL-3-YL)ETHENYL]-3-(3-HYDROXYPROPYL)-3,4-DIHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like ethanol, methanol, and dichloromethane. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .

Scientific Research Applications

2-[(1E)-2-(1,2-DIMETHYL-1H-INDOL-3-YL)ETHENYL]-3-(3-HYDROXYPROPYL)-3,4-DIHYDROQUINAZOLIN-4-ONE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(1E)-2-(1,2-DIMETHYL-1H-INDOL-3-YL)ETHENYL]-3-(3-HYDROXYPROPYL)-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole and quinazolinone derivatives, such as:

Uniqueness

What sets 2-[(1E)-2-(1,2-DIMETHYL-1H-INDOL-3-YL)ETHENYL]-3-(3-HYDROXYPROPYL)-3,4-DIHYDROQUINAZOLIN-4-ONE apart is its unique combination of indole and quinazolinone moieties, which may confer distinct biological activities and chemical properties. This makes it a valuable compound for scientific research and potential therapeutic applications .

Properties

Molecular Formula

C23H23N3O2

Molecular Weight

373.4 g/mol

IUPAC Name

2-[(E)-2-(1,2-dimethylindol-3-yl)ethenyl]-3-(3-hydroxypropyl)quinazolin-4-one

InChI

InChI=1S/C23H23N3O2/c1-16-17(18-8-4-6-11-21(18)25(16)2)12-13-22-24-20-10-5-3-9-19(20)23(28)26(22)14-7-15-27/h3-6,8-13,27H,7,14-15H2,1-2H3/b13-12+

InChI Key

ZSNNQZORVQXSBB-OUKQBFOZSA-N

Isomeric SMILES

CC1=C(C2=CC=CC=C2N1C)/C=C/C3=NC4=CC=CC=C4C(=O)N3CCCO

Canonical SMILES

CC1=C(C2=CC=CC=C2N1C)C=CC3=NC4=CC=CC=C4C(=O)N3CCCO

Origin of Product

United States

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